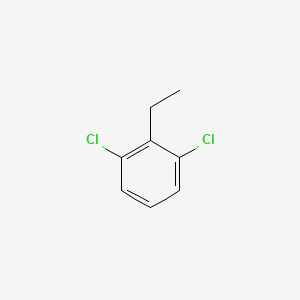

1,3-Dichloro-2-ethylbenzene

Übersicht

Beschreibung

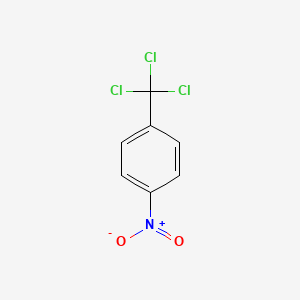

1,3-Dichloro-2-ethylbenzene is a chemical compound with the molecular formula C8H8Cl2 . It has a molecular weight of 175.055 g/mol .

Molecular Structure Analysis

The InChI code for 1,3-Dichloro-2-ethylbenzene isInChI=1S/C8H8Cl2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 . The Canonical SMILES is CCC1=C(C=CC=C1Cl)Cl . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

1,3-Dichloro-2-ethylbenzene has a molecular weight of 175.05 g/mol . Other physical and chemical properties such as its density, solubility, and boiling point are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1,3-Dichloro-2-ethylbenzene is utilized in chemical synthesis. For instance, poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide (TCBDA) are used as reagents for preparing N, N-dichloroamines, nitriles, and aldehydes from primary amines. These compounds facilitate the oxidative conversion of primary alcohols into nitriles in aqueous ammonia (Ghorbani‐Vaghei & Veisi, 2009).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1,3-Dichloro-2-ethylbenzene is a subject of study in NMR spectroscopy. The single and multiple quantum NMR spectra of this compound in liquid crystal solvents provide insights into its molecular structure. This analysis yields valuable information about the structure of the ring and the ethenyl group, including the dihedral angle between these groups (Rendell & Burnell, 1997).

Solid State Proton Spin Relaxation

In solid-state proton spin relaxation (SSPSR) studies, derivatives of ethylbenzene, including 1,3-dichloro-2-ethylbenzene, are examined. The dynamics of ethyl groups and their constituent methyl groups are analyzed, providing insights into molecular dynamics and intermolecular interactions in the solid state (Beckmann et al., 1991).

Synthesis of Pharmaceutical and Chemical Compounds

1,3-Dichloro-2-ethylbenzene plays a role in the synthesis of various chemical and pharmaceutical compounds. For example, it's involved in the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones from aldehydes, phthalhydrazide, and dimedone under solvent-free conditions, highlighting its utility in organic synthesis (Ghorbani‐Vaghei et al., 2011).

Photochemical Decomposition Studies

The compound is also used in studies exploring photochemical decomposition. For example, its decomposition under UV irradiation in the presence of dioxygen and a dioxomolybdenum(VI) complex on the TiO2 surface is investigated to understand the photocatalytic processes (Bakhtchadjian et al., 2013).

Safety and Hazards

When handling 1,3-Dichloro-2-ethylbenzene, it’s recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition . It’s also advised to use only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and avoid breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

1,3-Dichloro-2-ethylbenzene is a derivative of benzene, a cyclic hydrocarbon . The primary targets of this compound are likely to be similar to those of benzene and its derivatives.

Mode of Action

The mode of action of 1,3-Dichloro-2-ethylbenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Eigenschaften

IUPAC Name |

1,3-dichloro-2-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDVJQOVBFONPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334410 | |

| Record name | 2,6-Dichloroethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-ethylbenzene | |

CAS RN |

33407-02-2 | |

| Record name | 2,6-Dichloroethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.